N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl sulfonamide moiety linked to a dimethyl-oxopyrimidine group, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl sulfonamide intermediate, which is then coupled with the dimethyl-oxopyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound is used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action often involve techniques like molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide include other biphenyl sulfonamides and pyrimidine derivatives. Examples include:
- 4-Methoxyphenethylamine
- Levalbuterol Related Compound D
Uniqueness
What sets N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide apart from similar compounds is its unique combination of the biphenyl sulfonamide and dimethyl-oxopyrimidine moieties. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-16(2)21-14-23(20(15)24)13-12-22-27(25,26)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,14,22H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPOAANYGPMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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